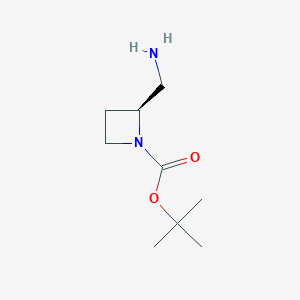

(S)-2-Aminomethyl-1-boc-azetidine

Descripción

Significance of Azetidine (B1206935) Scaffolds in Modern Organic Synthesis

Azetidine scaffolds are increasingly recognized for their importance in modern organic synthesis and medicinal chemistry. nih.govnih.gov Their incorporation into molecules can impart favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, when compared to their five- and six-membered counterparts like pyrrolidines and piperidines. The inherent ring strain of the four-membered ring, while a synthetic challenge, also provides a unique reactivity profile that can be exploited in various chemical transformations. nih.gov Azetidine-containing compounds have shown a wide range of biological activities, and several have been successfully developed into therapeutic agents. nih.gov

Chiral Azetidines as Stereochemical Probes and Building Blocks

Chiral azetidines, such as the (S)-enantiomer of 2-aminomethyl-1-boc-azetidine, are of particular interest as they introduce a defined three-dimensional structure into a molecule. This stereochemical control is crucial in drug design, where the specific arrangement of functional groups can dictate the binding affinity and selectivity for a biological target. The conformational rigidity of the azetidine ring helps to lock in a specific spatial orientation of substituents, which can be advantageous for optimizing interactions with enzymes and receptors. These chiral building blocks serve as valuable probes to explore the stereochemical requirements of biological systems and as key components in the asymmetric synthesis of complex natural products and pharmaceuticals.

Historical Context of Azetidine Synthesis and Reactivity

The synthesis of azetidines has historically been a challenging endeavor due to the ring strain associated with the four-membered ring. nih.gov Early methods often involved multi-step sequences with harsh reaction conditions. However, significant advancements have been made in recent years, leading to more efficient and stereoselective synthetic routes. These include intramolecular cyclizations, ring-expansion reactions of aziridines, and various cycloaddition strategies. nih.gov The reactivity of azetidines is also a subject of ongoing research, with studies focusing on ring-opening reactions, functionalization of the ring carbons, and modifications of substituents.

Overview of the Unique Reactivity Profile of Four-Membered Nitrogen Heterocycles

Four-membered nitrogen heterocycles, including azetidines, exhibit a unique reactivity profile that distinguishes them from other saturated amines. The ring strain of approximately 25.4 kcal/mol makes them susceptible to ring-opening reactions under various conditions, providing a pathway to more complex, linear amine derivatives. However, they are generally more stable and easier to handle than the more strained three-membered aziridines. The nitrogen atom in the azetidine ring can act as a nucleophile or a base, and its reactivity can be modulated by the substituent on the nitrogen. The presence of functional groups on the carbon atoms of the ring, as seen in (S)-2-aminomethyl-1-boc-azetidine, allows for a wide range of synthetic modifications, making them versatile intermediates in organic synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | tert-butyl (2S)-2-(aminomethyl)-1-azetidinecarboxylate | sigmaaldrich.com |

| CAS Number | 1007873-90-6 | sigmaaldrich.com |

| Molecular Formula | C₉H₁₈N₂O₂ | sigmaaldrich.com |

| Molecular Weight | 186.25 g/mol | sigmaaldrich.com |

| Physical Form | Oil | sigmaaldrich.com |

Table 2: Spectroscopic Data for N-Boc-Azetidine Derivatives (Analogous Compounds)

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Source |

| 1-Boc-3-(aminomethyl)azetidine | 1.44 (s, 9H), 2.75 (d, J=6.4 Hz, 2H), 2.95-3.05 (m, 1H), 3.60 (t, J=8.4 Hz, 2H), 3.88 (t, J=8.4 Hz, 2H) | 28.4, 38.6, 45.9, 56.4, 79.4, 156.9 | chemicalbook.com |

| tert-Butyl 3-formylazetidine-1-carboxylate | 1.44 (s, 9H), 3.32-3.40 (m, 1H), 4.07-4.14 (m, 4H), 9.85 (d, J=2.0 Hz, 1H) | Not Available |

Note: Spectroscopic data for the specific compound this compound was not available in the searched literature. The data presented is for closely related isomers and derivatives to provide an indication of expected chemical shifts.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl (2S)-2-(aminomethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6,10H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIGSUFOTRCYOO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680172 | |

| Record name | tert-Butyl (2S)-2-(aminomethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007873-90-6 | |

| Record name | tert-Butyl (2S)-2-(aminomethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Aminomethyl-1-Boc-azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S 2 Aminomethyl 1 Boc Azetidine and Its Derivatives

Stereoselective Synthesis of the Azetidine (B1206935) Core

The construction of the azetidine ring with defined stereochemistry is a key challenge in the synthesis of compounds like (S)-2-Aminomethyl-1-boc-azetidine. Various methodologies have been developed to control the stereochemical outcome, often relying on chiral auxiliaries, asymmetric catalysis, or the use of chiral starting materials.

Strategies for Enantiopure Azetidine Ring Formation

A predominant strategy for creating enantiopure azetidines involves the cyclization of a pre-formed chain where a nitrogen nucleophile displaces a leaving group. acs.org The success of this approach is often hampered by competing elimination reactions, a consequence of the inherent strain in the forming four-membered ring. acs.org To circumvent this, significant effort has been dedicated to developing methods that favor cyclization.

One effective approach utilizes chiral tert-butanesulfinamide as an auxiliary to achieve high levels of stereoselectivity in the synthesis of C-2 substituted azetidines. rsc.org This method involves the condensation of an aldehyde with the chiral auxiliary, followed by organometallic addition and subsequent intramolecular cyclization. acs.org This strategy provides access to a range of enantiopure C2-substituted azetidines, including those with aryl, vinyl, allyl, and alkyl substituents, in good yields and high diastereoselectivity. acs.org The versatility of this method is further highlighted by its scalability, which is crucial for producing larger quantities for medicinal chemistry applications. acs.org

Another powerful strategy is the use of asymmetric hydrogenation of unsaturated azetinylcarboxylic acids, prepared from 1-Boc-3-azetidinones, to produce azetidine-based α-amino acids with high enantioselectivity. thieme-connect.de This method has been successfully applied to the synthesis of small peptides, demonstrating the utility of the resulting enantiopure azetidine building blocks. thieme-connect.de

Furthermore, the stereospecific, directed C(sp³)–H arylation of N-protected azetidines offers a novel route to functionalized azetidines. acs.org This method allows for the introduction of various aryl groups with good yields and tolerates a range of functional groups. acs.org A one-pot C–H arylation/deprotection sequence has also been developed, streamlining the synthesis of these valuable compounds. acs.org

Asymmetric Cyclization Reactions

Asymmetric cyclization reactions represent a direct and efficient approach to constructing the chiral azetidine core. These reactions often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the ring-forming step.

Intramolecular cyclization is a cornerstone in the synthesis of substituted azetidines. nih.gov A common method involves the nucleophilic displacement of a leaving group, such as a halide or sulfonate, by a nitrogen atom within the same molecule. acs.org For instance, the treatment of N-trityl-2-amino-4-bromobutanoate can lead to the formation of azetidines. researchgate.net While effective for forming three, five, and six-membered rings, the formation of the four-membered azetidine ring can be challenging. nih.govresearchgate.net

The intramolecular aminolysis of epoxides offers an alternative pathway. La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been shown to produce azetidines in high yields, even in the presence of sensitive functional groups. nih.gov This method provides a valuable route to azetidines with adjacent functional groups suitable for further elaboration. nih.gov

Photochemical methods, such as the visible light-enabled intramolecular aza Paternò-Büchi reaction, have emerged as a mild and selective route to bicyclic azetidines with high diastereoselectivity. nih.govresearchgate.net This [2+2] cycloaddition between an imine and an alkene offers a direct pathway to functionalized azetidines. nih.govresearchgate.net

The electrophilic cyclization of homoallylamine derivatives provides a stereoselective route to substituted azetidines. One notable example is the iodocyclization of homoallylamines. rsc.org Treatment of a homoallylamine with iodine in the presence of a base leads to the stereoselective formation of cis-2-(iodomethyl)azetidine derivatives. rsc.org The reaction's outcome, particularly the ratio of azetidine to the competing pyrrolidine (B122466) product, can be influenced by the electronic nature of the substituents on the homoallylamine. rsc.org

Recently, an electrophilic azetidinylation protocol using azetidinyl trichloroacetimidates has been developed. chemrxiv.orgrsc.orgchemrxiv.org This method allows for the direct installation of the azetidine ring onto a wide variety of nucleophiles, providing a modular and efficient route to a diverse library of functionalized azetidines. chemrxiv.orgrsc.orgchemrxiv.org

The reductive cyclization of halogenated imines presents another avenue for the synthesis of the azetidine ring. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the provided context, the general principle involves the reduction of an imine and subsequent intramolecular cyclization onto a halogenated carbon center. A related approach involves the electroreductive intramolecular cross-coupling of imines with alkoxycarbonyl compounds to yield azetidines. acs.org

Aza-Michael addition is a versatile and powerful method for C-N bond formation and has been successfully applied to the synthesis of azetidine derivatives. mdpi.comnih.gov This strategy involves the addition of a nitrogen nucleophile to an electron-deficient alkene. nih.gov

A general approach involves the aza-Michael addition of various amines to methyl 2-(azetidin-3-ylidene)acetate, which is derived from N-Boc-azetidin-3-one. mdpi.combohrium.com This method has been used to synthesize a variety of 3-substituted azetidine derivatives. mdpi.combohrium.com For instance, the addition of heterocyclic amines like pyrazole (B372694) and indazole proceeds with good yields. mdpi.com In the case of indazole, the reaction can be regioselective, favoring the N-1 substituted product. mdpi.com

The aza-Michael addition of primary amines to itaconates can lead to a cascade reaction involving intramolecular cyclization to form N-substituted pyrrolidone rings. nih.gov While this specific example leads to a five-membered ring, it highlights the potential of cascade reactions initiated by aza-Michael additions in heterocyclic synthesis.

Furthermore, bio-activated intramolecular anti-aza-Michael addition has been reported for the stereoselective synthesis of other nitrogen-containing heterocycles, suggesting the potential for enzymatic or catalytic methods to control the stereochemistry of aza-Michael additions in azetidine synthesis. rsc.org

| Starting Material | Reagent/Catalyst | Product | Yield (%) | Reference |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-Pyrazole, DBU | Methyl 2-(1-(1H-pyrazol-1-yl)azetidin-3-yl)acetate | 83 | mdpi.com |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | 4-Bromo-1H-pyrazole, DBU | Methyl 2-(1-(4-bromo-1H-pyrazol-1-yl)azetidin-3-yl)acetate | 82 | mdpi.com |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | 3-Trifluoromethyl-1H-pyrazole, DBU | Methyl 2-(1-(3-(trifluoromethyl)-1H-pyrazol-1-yl)azetidin-3-yl)acetate | 73 | mdpi.com |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | Indazole, DBU | Methyl 2-(1-(1H-indazol-1-yl)azetidin-3-yl)acetate | - | mdpi.com |

| (N-Boc-azetidin-3-ylidene)acetate | NH-heterocycles | Functionalised 3-substituted 3-(acetoxymethyl)azetidines | - | bohrium.com |

Table 1. Examples of Aza-Michael Addition for the Synthesis of Azetidine Derivatives.

Strain-Release Activation Routes

The synthesis of azetidine derivatives can be powerfully driven by the release of ring strain from highly energetic precursor molecules like azabicyclo[1.1.0]butanes (ABBs). unife.itnih.gov These routes leverage the approximately 25.4 kcal/mol of strain energy within the azetidine ring, which, while significant, is less than that of aziridines, allowing for controlled reactivity. rsc.org In a strain-release strategy, the highly strained ABB is reacted with various agents, leading to the selective cleavage of the central C-N bond and formation of a functionalized azetidine ring. rsc.orgunife.it

One such approach involves a photocatalytic radical strategy where an organic photosensitizer promotes the reaction between sulfonyl imines and an ABB. unife.it This process generates two radical intermediates that react with the ABB, resulting in a difunctionalized azetidine in a single step. unife.it Another method utilizes a multicomponent sequence involving a rsc.orgresearchgate.net-Brook rearrangement followed by a strain-release-driven anion relay. nih.gov This approach allows for the modular synthesis of substituted azetidines by the sequential addition of three different electrophilic partners to an azabicyclo[1.1.0]butyl-lithium intermediate. nih.gov The utility of these methods lies in their ability to rapidly construct complex and densely functionalized azetidine cores from simple starting materials. unife.itnih.gov

| Precursor Type | Strategy | Key Features | Resulting Product |

| Azabicyclo[1.1.0]butane (ABB) & Sulfonyl Imine | Radical Strain-Release Photocatalysis | Organic photosensitizer, single-step difunctionalization. unife.it | Densely functionalized C3–N sulfonyl azetidines. unife.it |

| Azabicyclo[1.1.0]butyl-lithium & Electrophiles | Multicomponent Anion Relay | rsc.orgresearchgate.net-Brook rearrangement, sequential addition of three electrophiles. nih.gov | Diverse, modularly substituted azetidines. nih.gov |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are compounds temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. For the synthesis of enantiomerically pure compounds like this compound, a chiral auxiliary can be attached to a prochiral substrate to control the formation of the desired stereocenter.

A notable example involves using (S)-1-phenylethylamine as both a chiral auxiliary and the nitrogen source for the azetidine ring. rsc.org This method has been successfully applied to the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. The predictable stereochemistry of the auxiliary guides the formation of the ring with a specific configuration, after which the auxiliary can be cleaved. rsc.org Oxazolidinones, popularized by David Evans, are another class of effective chiral auxiliaries that can be used in reactions like alkylations and aldol (B89426) additions to set stereocenters that can subsequently be elaborated into the azetidine ring. The auxiliary effectively blocks one face of the molecule, forcing reactions to occur from the less hindered direction, thus ensuring high stereoselectivity.

Organocatalytic Asymmetric Synthesis

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations, avoiding the need for metal catalysts. beilstein-journals.org Proline and its derivatives are prominent organocatalysts used in enantioselective aldol, Mannich, and Michael addition reactions, which can be key steps in constructing chiral heterocycles. researchgate.net

In the context of azetidine synthesis, an organocatalytic approach can be used in the formal cycloaddition of bicyclo[1.1.0]butanes (BCBs) with imines. For instance, a confined imidodiphosphorimidate (IDPi) Brønsted acid has been shown to catalyze the reaction between BCBs and N-aryl imines under mild conditions. nih.gov This process generates chiral azabicyclo[2.1.1]hexanes, which are structurally related to azetidines, with excellent enantioselectivity (up to 99:1 er). nih.gov Such strategies, which rely on the formation of chiral iminium or enamine intermediates, provide a powerful means to establish the stereocenter required for this compound. The development of these methods is a significant focus area, aiming to provide robust and environmentally friendly routes to chiral building blocks. beilstein-journals.org

Metal-Catalyzed Asymmetric Synthesis

Metal catalysts offer a powerful and versatile platform for asymmetric synthesis, enabling reactions that are otherwise difficult to achieve. Palladium and zinc-based catalytic systems are particularly relevant for the synthesis of azetidines and their derivatives.

Palladium-catalyzed intramolecular C-H amination has emerged as a highly effective strategy for synthesizing N-heterocycles, including the strained four-membered azetidine ring. researchgate.netnih.gov This method involves the activation of a typically unreactive C(sp³)-H bond and its subsequent coupling with a nitrogen atom within the same molecule to form a C-N bond. nih.gov

The process typically uses a directing group, such as picolinamide (B142947) (PA), attached to the amine substrate. nih.gov A Pd(II) catalyst facilitates the C-H activation at the γ-position relative to the directing group, forming a palladacycle intermediate. researchgate.net Oxidation of this intermediate to a high-valent Pd(IV) species, followed by reductive elimination, forges the C-N bond and closes the ring to form the azetidine product. researchgate.net This methodology is notable for its ability to use simple, unfunctionalized amine precursors and for its predictable selectivity, making it a powerful tool for constructing the azetidine core. nih.gov

| Catalyst System | Substrate Type | Key Transformation | Significance |

| Pd(OAc)₂ / PhI(OAc)₂ | Picolinamide (PA) protected amines | Intramolecular amination of γ-C(sp³)-H bonds. nih.gov | Efficient synthesis of azetidines from unactivated C-H bonds. nih.gov |

| Pd(II) / Phenyliodonium reagent | N-benzyl picolinamides | Controlled C-N reductive elimination from a Pd(IV) intermediate. researchgate.net | First practical synthesis of highly strained benzazetidines. researchgate.net |

While not a direct synthesis of the parent azetidine, the use of azetidine-derived ligands in catalysis highlights their importance as chiral scaffolds. A dinuclear zinc catalyst derived from a chiral azetidine-phenol (AzePhenol) ligand has proven highly effective in catalyzing the asymmetric phospha-Michael addition of dialkyl phosphites to α,β-unsaturated carbonyl compounds. rsc.orgacs.org

This catalytic system features both Lewis acidic (zinc) and Brønsted basic sites, allowing it to simultaneously activate both the nucleophile (phosphite) and the electrophile (enone) within a single chiral environment. rsc.orgresearchgate.net This cooperative catalysis leads to the formation of phosphonate-containing products with excellent yields and enantioselectivities, often exceeding 99% ee. rsc.org The success of this catalyst, which relies on the rigid, well-defined structure of the azetidine moiety, underscores the value of developing robust synthetic routes to chiral azetidines like this compound, as they serve as foundational elements for creating powerful tools for asymmetric synthesis. rsc.orgacs.org

Functionalization and Derivatization Strategies

Once the this compound core has been synthesized, its two primary functional handles—the primary amine and the Boc-protected secondary amine—allow for a wide range of derivatization strategies. These modifications are crucial for incorporating the azetidine motif into larger molecules, such as peptidomimetics and pharmaceutical agents.

The primary aminomethyl group is a versatile nucleophile. It can readily undergo standard transformations such as N-alkylation, N-acylation, reductive amination, and sulfonamide formation. These reactions allow for the attachment of a vast array of side chains and functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.

The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the ring nitrogen. Its presence is critical for many of the synthetic steps leading to the core structure. Importantly, the Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal the secondary amine of the azetidine ring. nih.govresearchgate.net This deprotected nitrogen can then participate in further functionalization, such as coupling with carboxylic acids to form amides or reaction with electrophiles. This orthogonal reactivity between the two nitrogen atoms provides significant strategic flexibility in the elaboration of the azetidine scaffold into more complex target structures, such as β-amino acids. nih.gov

An in-depth exploration of the synthetic strategies for producing the chiral building block this compound and its varied derivatives reveals a landscape of sophisticated chemical methodologies. This article focuses exclusively on the synthetic pathways, functionalization techniques, and derivatization strategies pertinent to this valuable azetidine scaffold.

1 Aminomethyl Group Introduction and Transformation

The introduction of the aminomethyl group at the C2 position of the azetidine ring is a critical step in the synthesis of the target compound. A prevalent method for installing this functional group is through the reduction of a nitrile. For instance, a 2-cyanoazetidine can be reduced to the primary amine using reagents like Diisobutylaluminium hydride (DIBAL). acs.org This transformation effectively converts the nitrile into the desired aminomethyl moiety.

Another synthetic route involves the use of an azide (B81097) as a precursor to the amine. For example, a 3-azido-azetidine derivative can be synthesized from a corresponding methane (B114726) sulfonate by reaction with sodium azide. Subsequent reduction of the azide group, a common transformation in organic synthesis, would yield the primary amine. While this example pertains to the 3-position, the chemical principle is applicable to the synthesis of 2-aminomethyl derivatives.

Transformations of the aminomethyl group are also synthetically important. For example, Boc-protected azetidines can undergo ring-opening reactions under certain conditions. Treatment of a protected azetidine with primary amines in the presence of an acid like p-TsOH can lead to the formation of functionalized pyrroles that retain the protected aminomethyl group at a new position. rsc.org

2 Boc Protection and Deprotection Strategies

The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for the nitrogen atom of the azetidine ring due to its stability and the relatively mild conditions required for its removal. jk-sci.com

Boc Protection: The Boc group is typically introduced by reacting the azetidine amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk This reaction is versatile and can be performed under various conditions, including in solvents like tetrahydrofuran (B95107) (THF), or even without a solvent. jk-sci.comfishersci.co.uk

Boc Deprotection: The removal of the Boc group is generally accomplished under acidic conditions. fishersci.co.uk Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or aqueous hydrochloric acid (HCl) are commonly used. jk-sci.comfishersci.co.uknih.gov These conditions are effective at cleaving the carbamate (B1207046) to release the free amine, carbon dioxide, and a tert-butyl cation. jk-sci.com Importantly, the strained azetidine ring is generally stable to these standard acidic deprotection protocols. organic-chemistry.orgfrontiersin.org This orthogonality allows for selective deprotection in the presence of other sensitive functional groups. The tert-butoxythiocarbonyl (Botc) group, a thiocarbonyl analogue of Boc, has been shown to be even more acid-labile, allowing for its removal with TFA under conditions that leave a corresponding N-Boc group intact. acs.org

| Process | Common Reagents | Typical Solvents | Key Features | Reference |

|---|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, NaOH) | THF, Water, Acetonitrile (B52724), Dichloromethane | High yield, mild conditions, flexible solvent choice. | fishersci.co.uk |

| Deprotection | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) | Dichloromethane (DCM), Water, Ethyl Acetate | Fast reaction, typically at room temperature. Azetidine ring is stable. | jk-sci.comfishersci.co.uknih.gov |

| Selective Deprotection | TFA (for N-Botc vs. N-Boc) | Dichloromethane | N-Botc group is more acid-labile than N-Boc. | acs.org |

3 Regioselective Functionalization of the Azetidine Ring

Achieving regioselective functionalization of the azetidine ring is essential for creating diverse and complex derivatives. The directing effect of the nitrogen substituent plays a crucial role in this process.

When the azetidine nitrogen is protected with an electron-withdrawing group (EWG) such as Boc, lithiation tends to occur at the α-benzylic C2 position. lookchem.com The resulting organolithium species can then be trapped with a variety of electrophiles, including alkyl halides, aldehydes, and imines, to introduce substituents regioselectively at the C2 position. lookchem.com A similar strategy using the N-Botc group also facilitates efficient α-lithiation and electrophile trapping. acs.org Interestingly, after a first substitution at the C2 position, a subsequent methylation has been shown to occur at the C4 position, enabling access to 2,4-disubstituted azetidines. acs.org

Another approach to control regioselectivity is through the intramolecular aminolysis of epoxides. The use of a lanthanum triflate (La(OTf)₃) catalyst allows for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to produce substituted azetidines, tolerating acid-sensitive groups like Boc. frontiersin.orgnih.gov

| Strategy | N-Protecting Group | Site of Functionalization | Example Electrophiles/Reagents | Reference |

|---|---|---|---|---|

| Directed ortho-metalation (DoM) | N-Boc (EWG) | C2 (α-position) | MeI, PhCHO, N-Boc-benzylidenimine | lookchem.com |

| α-Lithiation | N-Botc | C2, then C4 | Alkyl halides | acs.org |

| Catalytic Ring Closure | Various (Boc tolerated) | Depends on epoxide precursor | La(OTf)₃-catalyzed aminolysis of epoxy amines | frontiersin.org |

4 Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy for modifying complex molecules, like peptides or drug candidates containing an azetidine core, to rapidly generate analogues. nih.gov This approach avoids de novo synthesis for each new derivative.

One demonstrated method involves the modification of macrocyclic peptides containing a 3-aminoazetidine (3-AAz) unit. nih.govresearchgate.net The azetidine moiety within the larger structure can be selectively functionalized after the macrocycle has been formed. This has been achieved by the chemoselective deprotection of the azetidine nitrogen followed by substitution reactions like acylation or sulfonylation. nih.govresearchgate.net An alternative LSF route uses a "click-based" approach, where a 2-propynyl carbamate handle on the azetidine nitrogen serves as a substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the attachment of various tags, such as dyes. nih.govresearchgate.net

5 Synthesis of Spirocyclic Azetidine Derivatives

Spirocyclic structures, where two rings share a single atom, are of great interest in medicinal chemistry. acs.org Several methods have been developed to synthesize spirocyclic azetidines. A prominent strategy involves the enantioselective synthesis of spiro-3,2′-azetidine oxindoles through an intramolecular C-C bond formation. This reaction uses a chiral phase-transfer catalyst to control the stereochemistry. nih.govacs.org

Another versatile approach is the reduction of spirocyclic azetidinones, which can be prepared in two steps from common cyclic carboxylic acids. nih.gov Furthermore, large libraries of spirocyclic azetidines have been generated through solid-phase synthesis, highlighting the adaptability of these methods for creating chemical diversity. acs.org

| Methodology | Starting Materials | Key Features | Resulting Structure | Reference |

|---|---|---|---|---|

| Phase-Transfer Catalysis | Isatin-derived diazo compounds | Enantioselective C-C bond formation, up to 98:2 er. | Spiro-3,2′-azetidine oxindoles | nih.govacs.org |

| Azetidinone Reduction | Cyclic carboxylic acids | Two-step sequence (azetidinone formation, then reduction). | Multifunctional spirocyclic azetidines | nih.gov |

| Solid-Phase Synthesis | Functionalized azetidine scaffolds | Allows for the creation of large compound libraries. | Diverse spirocyclic azetidines | acs.org |

6 Preparation of Fused and Bridged Azetidine Ring Systems

Beyond spirocycles, the azetidine ring can be incorporated into more complex fused and bridged polycyclic systems. The diversification of densely functionalized azetidine ring systems has been shown to provide access to a wide variety of these scaffolds. acs.org

A specific strategy for creating bridged systems is Ring-Closing Metathesis (RCM). This has been applied to synthesize large-ring, 1,3-bridged 2-azetidinones from acyclic precursors. nih.gov Such bicyclic structures are of interest as they relate to the core of carbapenem (B1253116) antibiotics. nih.gov General strategies, such as deconstructive "cut-and-sew" reactions involving C-C bond activation of cyclic ketones, also provide a conceptual framework for accessing complex bridged and fused ring systems. nih.gov

7 Derivatization to Azetidine-Sulfonyl Fluorides (ASFs) and their Reactivity

A novel class of derivatives, azetidine-sulfonyl fluorides (ASFs), has recently been developed, offering unique reactivity for further functionalization. nih.govacs.org Unlike more stable sulfonyl fluorides that typically react with nucleophiles via Sulfur-Fluoride Exchange (SuFEx), ASFs exhibit an unusual reaction pathway. nih.govacs.org

Upon mild thermal activation (e.g., at 60 °C), ASFs undergo a "defluorosulfonylation" (deFS) reaction. acs.org This process generates a reactive azetidine carbocation intermediate, which can then be trapped by a broad range of nucleophiles, including amines, to form new C-N bonds. nih.govacs.org This deFS pathway provides a powerful and mild method for creating new azetidine derivatives that would be difficult to access through other means and represents an attractive alternative to using azabicyclo[1.1.0]butane (ABB) reagents. acs.org

| Pathway | Conditions | Intermediate | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Defluorosulfonylation (deFS) | Mild heat (~60 °C) | Azetidine carbocation | Coupling with various nucleophiles (e.g., amino-azetidines) | Unusual reactivity pathway for sulfonyl fluorides. | nih.govacs.orgacs.org |

| Sulfur-Fluoride Exchange (SuFEx) | Anionic conditions | - | S(VI) derivatives (e.g., sulfonamides) | Typical reactivity of sulfonyl fluorides, less common for ASFs. | nih.govacs.org |

Advanced Synthetic Techniques

Modern synthetic strategies have enabled the creation of diverse libraries of azetidine-containing compounds, which are crucial for drug discovery. These methods often focus on building molecular complexity and exploring novel chemical space.

Diversity-Oriented Synthesis (DOS) Pathways

Diversity-Oriented Synthesis (DOS) is a powerful strategy for generating structurally diverse and complex small molecules from a common starting material. nih.gov This approach is particularly valuable in the context of drug discovery, where exploring a wide range of chemical structures can lead to the identification of new biological probes and therapeutic leads. frontiersin.orgmdpi.com In the realm of azetidine chemistry, DOS pathways have been developed to create libraries of fused, bridged, and spirocyclic azetidine scaffolds. nih.gov

A key aspect of DOS is the generation of molecular diversity not just through the variation of substituents (appendage diversity), but also by creating different molecular skeletons. frontiersin.orgnih.gov This is often achieved through branching reaction pathways where a central intermediate is subjected to various reaction conditions to yield a range of structurally distinct products. For instance, a densely functionalized azetidine ring system can be diversified to access a wide variety of fused, bridged, and spirocyclic systems. nih.gov

One notable strategy begins with the synthesis of a core azetidine structure, which is then elaborated through a series of reactions. For example, a 2-cyanoazetidine intermediate can be derived from a β-amino alcohol. nih.gov This nitrile group can then be reduced to a primary amine, which serves as a handle for further functionalization. Subsequent reactions, such as sulfonylation and intramolecular cyclizations, can lead to the formation of complex polycyclic structures. acs.org

An example of a DOS approach to azetidine-based scaffolds is outlined below:

| Step | Reaction | Description |

| 1 | N-alkylation and Protection | A secondary amine is N-alkylated with bromoacetonitrile, followed by protection of a primary alcohol. acs.org |

| 2 | Cyclization | Treatment with a strong base like lithium hexamethyldisilylazide (LiHMDS) induces cyclization to form the azetidine ring. acs.org |

| 3 | Functional Group Interconversion | The nitrile group on the azetidine ring is reduced to a primary amine. acs.org |

| 4 | Diversification Reactions | The resulting amine is subjected to various reactions to generate a library of diverse scaffolds, such as fused and spirocyclic systems. nih.gov |

This approach allows for the systematic exploration of the chemical space around the azetidine core, which is essential for developing lead-like molecules, particularly for challenging targets like the central nervous system (CNS). nih.gov

Solid-Phase Synthesis of Azetidine Scaffolds

Solid-phase synthesis offers a powerful platform for the high-throughput generation of compound libraries, including those based on the azetidine scaffold. mdpi.com This technique involves attaching a starting material to a solid support (resin) and then carrying out a sequence of reactions. The key advantage is the ease of purification, as excess reagents and byproducts can be simply washed away.

In the context of azetidine synthesis, solid-phase methods have been successfully employed to create large libraries of compounds. acs.orgnih.gov For example, a 1976-membered library of spirocyclic azetidines has been synthesized using this approach. nih.gov The general workflow for the solid-phase synthesis of azetidine derivatives often involves the following steps:

Attachment to Resin: An appropriate azetidine building block is anchored to a solid support.

Iterative Synthesis: A series of chemical transformations are performed on the resin-bound substrate.

Cleavage: The final product is cleaved from the solid support.

The Staudinger reaction, a classic method for forming β-lactams (azetidin-2-ones), has been adapted for solid-phase synthesis. acs.org These β-lactams can then be reduced to the corresponding azetidines. This highlights the versatility of solid-phase techniques in accessing the core azetidine structure and its derivatives.

The application of solid-phase synthesis is particularly advantageous for creating libraries for screening purposes, where a large number of diverse compounds are required. mdpi.com

Flow Chemistry Applications in Azetidine Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a valuable tool for the preparation of azetidines and other strained ring systems. uniba.ituniba.it This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. acs.org It offers several advantages over traditional batch processing, including enhanced safety, better temperature control, and improved scalability. uniba.itnih.gov

The synthesis of functionalized azetidines often involves highly reactive intermediates, such as organolithium species. uniba.ituniba.it Flow chemistry allows for the safe generation and immediate use of these unstable intermediates at temperatures that would be challenging to manage in a batch reactor. acs.org For example, N-Boc-3-iodoazetidine can serve as a common precursor for the generation of both C3-lithiated azetidines and C2-lithiated azetines under continuous flow conditions, simply by varying the lithiation agent. uniba.ituniba.it

A typical flow chemistry setup for azetidine synthesis involves:

Pumping solutions of the starting materials and reagents into a microreactor.

Mixing and reaction within the reactor for a precise residence time.

Collection of the product stream.

This methodology has been successfully applied to the synthesis of various C3-functionalized azetidines with good to excellent yields. uniba.it The use of environmentally friendly solvents like cyclopentyl methyl ether (CPME) further enhances the sustainability of these processes. uniba.ituniba.it

Challenges and Limitations in Azetidine Synthesis

The synthesis of azetidines is complicated by several factors inherent to their four-membered ring structure. Addressing these challenges is crucial for the efficient and selective preparation of these valuable compounds.

Overcoming Ring Strain Challenges in Four-Membered Heterocycles

The significant ring strain of the azetidine ring, estimated to be around 25.2 kcal/mol, presents a major synthetic hurdle. rsc.org This strain makes the four-membered ring susceptible to ring-opening reactions, and its formation via cyclization can be thermodynamically and kinetically challenging. numberanalytics.comrsc.org

Synthetic strategies to overcome this challenge often rely on specific reaction types that favor the formation of four-membered rings. These include:

Intramolecular Cyclizations: These are among the most common methods, typically involving the displacement of a leaving group by a nitrogen nucleophile in a 1,3-difunctionalized precursor. rsc.orgorganic-chemistry.org

[2+2] Cycloadditions: Photochemical reactions, such as the aza Paternò-Büchi reaction, can be used to construct the azetidine ring from an imine and an alkene. rsc.orgresearchgate.net

Ring Expansions: Starting from more readily available three-membered rings like aziridines, ring expansion reactions can provide a pathway to azetidines. rsc.org

Recent advancements have focused on developing milder and more efficient cyclization methods. For example, palladium-catalyzed intramolecular C-H amination has been shown to be an effective way to form functionalized azetidines. rsc.org Additionally, strain-release-driven reactions, which leverage the inherent strain of a starting material to drive the formation of the azetidine ring, are a promising area of research. acs.org

Control of Stereochemistry

Achieving stereocontrol in the synthesis of substituted azetidines is a critical challenge, particularly when multiple stereocenters are present. acs.org The development of stereoselective methods is essential for preparing enantiomerically pure azetidine derivatives for pharmaceutical applications. nih.gov

Several strategies are employed to control the stereochemistry of the azetidine ring:

| Method | Description | Example |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials to introduce stereocenters that are maintained throughout the synthetic sequence. nih.gov | Deriving azetidines from enantiopure amino acids like d-serine. acs.org |

| Asymmetric Catalysis | Employs chiral catalysts to induce enantioselectivity in key bond-forming reactions. | Rhodium-catalyzed carbene insertion into an N-H bond to form the azetidine ring. acs.org |

| Substrate Control | The existing stereocenters in a substrate can direct the stereochemical outcome of subsequent reactions. | The use of chiral auxiliaries that can be removed after the desired stereochemistry is established. |

| Stereoselective Reductions | The reduction of a prochiral ketone or imine on the azetidine ring can be performed stereoselectively using chiral reducing agents. | Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides to form chiral azetidin-3-ones. nih.gov |

Computational methods are also increasingly being used to predict and understand the stereochemical outcomes of reactions involving strained heterocycles. rsc.org These tools can help in the rational design of stereoselective syntheses.

Yield Optimization and Scalability

The efficient and large-scale production of this compound is crucial for its application in medicinal chemistry and drug discovery. The synthesis of densely functionalized azetidines can be challenging, making the development of scalable and high-yield synthetic routes a significant focus of research. researchgate.net This section details the methodologies and research findings aimed at optimizing the yield and ensuring the scalability of the synthesis of this compound and its key precursors.

Research into the synthesis of various azetidine derivatives has provided valuable insights into optimizing reaction conditions. For instance, in the synthesis of azetidines via intramolecular aminolysis of epoxy amines, a screening of various Lewis acid catalysts and solvents revealed that 5 mol% La(OTf)₃ in refluxing dichloroethane (DCE) provided the optimal conditions for cyclization. frontiersin.orgresearchgate.net While solvents like acetonitrile (MeCN) and tetrahydrofuran (THF) showed good selectivity, the reactions did not proceed to completion. frontiersin.org This systematic optimization is critical for maximizing yields on a larger scale.

A general and scalable approach to chiral C2-substituted azetidines, which are direct precursors to compounds like this compound, has been developed using chiral tert-butanesulfinamides. nih.gov This three-step method starts from readily available materials and has been successfully demonstrated on a gram scale. nih.gov A key advantage of this method is that a single purification step is required for the protected azetidine product, which achieved a 44% yield over three steps. nih.gov The scalability was demonstrated by attempting the synthesis of a key intermediate, sulfinamide 17a , on a 20 mmol scale. nih.gov

The optimization of reaction conditions for the aza-Michael addition to form functionalized azetidines has also been investigated. In one study, various solvents were tested for the reaction to form compound 4q , with acetonitrile (MeCN) providing a superior yield of 65% compared to 1,4-dioxane (B91453) (60%). mdpi.com

Below is a data table summarizing the optimization of reaction conditions for the synthesis of an azetidine derivative, highlighting the impact of solvent choice on the final yield.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | MeCN | 65 | 16 | 65 |

| 2 | 1,4-Dioxane | 65 | 16 | 60 |

| 3 | THF | 65 | 16 | - |

| 4 | Toluene | 65 | 16 | - |

| Data derived from a study on the synthesis of methyl (N-Boc-azetidine-3-ylidene)acetate derivatives. mdpi.com |

Furthermore, a robust process for the synthesis of trisubstituted azetidines on a multi-gram scale has been developed, emphasizing the control of stereoisomer formation through the careful selection of reaction conditions. nih.govacs.org For example, treatment of a linear precursor with lithium hexamethyldisilylazide (LiHMDS) at -50 °C yielded a specific epimer in a 1.2:1 ratio, whereas using potassium hexamethyldisilylazide (KHMDS) at -78 °C resulted in a nearly exclusive 1:20 ratio of a different epimer. acs.org This level of control is essential for scalable syntheses of specific stereoisomers.

The scalability of the synthesis of a C2-substituted azetidine is outlined in the table below, showcasing a three-step process that yields the product in good yield on a gram scale. nih.gov

| Step | Reaction | Scale | Yield |

| 1 | Condensation & Grignard Addition | 20 mmol | - |

| 2 | Cyclization | - | - |

| 3 | Deprotection & Derivatization | - | 44% (over 3 steps) |

| This approach highlights a scalable method where diastereomers are often separable by normal phase chromatography. nih.gov |

Applications in Asymmetric Catalysis and Chiral Materials Science

(S)-2-Aminomethyl-1-boc-azetidine as a Precursor to Chiral Ligands

The inherent chirality and structural rigidity of this compound make it an excellent starting material for the synthesis of a diverse array of chiral ligands. nih.gov These ligands, when complexed with metal centers, can form powerful catalysts for asymmetric reactions. The boc-protected amine allows for selective functionalization at the aminomethyl group, while the azetidine (B1206935) ring provides a well-defined stereochemical environment.

Researchers have successfully synthesized a range of bidentate and tridentate ligands by modifying the aminomethyl group with various coordinating moieties, such as phosphines, amines, and pyridyl groups. These ligands have been employed in a variety of metal-catalyzed reactions, demonstrating high levels of enantioselectivity. The constrained conformation of the azetidine ring plays a crucial role in transmitting chiral information from the ligand to the catalytic center, thereby influencing the stereochemical outcome of the reaction. researchgate.net

Development of Azetidine-Derived Organocatalysts

Beyond their use in metal-based catalysis, azetidine derivatives, including those derived from this compound, have been instrumental in the burgeoning field of organocatalysis. researchgate.netbirmingham.ac.uk Organocatalysts are small organic molecules that can catalyze chemical reactions without the need for a metal center. acs.org This approach offers several advantages, including lower toxicity, reduced cost, and operational simplicity. greyhoundchrom.com

The primary amine of deprotected (S)-2-aminomethylazetidine can serve as a catalytic site, participating in reactions through the formation of iminium or enamine intermediates. By attaching various functional groups to the azetidine nitrogen or the aminomethyl side chain, chemists have developed a library of azetidine-derived organocatalysts with tunable steric and electronic properties. These catalysts have proven to be highly effective in a range of asymmetric transformations. researchgate.netbirmingham.ac.uk

Application in Enantioselective Transformations

The true measure of a chiral catalyst's utility lies in its ability to control the stereochemical outcome of a chemical reaction. Azetidine-based catalysts derived from this compound have demonstrated remarkable success in a variety of enantioselective transformations.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. wiley-vch.de Organocatalysts derived from azetidines have been successfully employed to catalyze asymmetric Diels-Alder reactions, affording cycloadducts with high enantiomeric excess. princeton.eduyoutube.com The catalyst, typically a chiral secondary amine, activates the dienophile through the formation of a chiral iminium ion, which then reacts with the diene in a highly stereocontrolled manner. princeton.eduyoutube.com The rigid azetidine framework is crucial for creating a well-defined chiral pocket around the reactive intermediate, leading to excellent facial selectivity. nih.gov

| Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Ref |

| Cyclopentadiene | Cinnamaldehyde | 10 | CH2Cl2 | 85 | 92 | princeton.edu |

| 1,3-Cyclohexadiene | Crotonaldehyde | 5 | Toluene | 91 | 94 | princeton.edu |

| Isoprene | Acrolein | 10 | THF | 78 | 88 | nih.gov |

Asymmetric Addition Reactions to Aldehydes

The asymmetric addition of nucleophiles to aldehydes is a fundamental carbon-carbon bond-forming reaction. nih.gov Azetidine-derived organocatalysts have been shown to be highly effective in promoting the enantioselective addition of various nucleophiles, such as organozinc reagents and nitroalkanes, to aldehydes. nih.gov The catalyst typically activates the aldehyde by forming a chiral iminium ion or facilitates the reaction through a network of hydrogen bonds. These interactions orient the reactants in a specific manner, leading to the preferential formation of one enantiomer of the product alcohol. nih.gov

| Aldehyde | Nucleophile | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Ref |

| Benzaldehyde | Diethylzinc | 5 | Toluene | 95 | 98 | nih.gov |

| 4-Nitrobenzaldehyde | Nitromethane | 10 | CH2Cl2 | 88 | 91 | nih.gov |

| Propanal | Phenylacetylene | 10 | THF | 82 | 93 | nih.gov |

Enantioselective Cyclopropanation Reactions

Chiral cyclopropanes are valuable building blocks in organic synthesis. Azetidine-derived catalysts have been utilized in the enantioselective cyclopropanation of olefins. While the direct use of this compound in this context is less common, related chiral azetidine structures are employed to direct the stereochemical outcome. These reactions often involve the formation of a chiral ylide or a metal-carbene complex that is influenced by the stereochemistry of the azetidine ligand. acs.org

| Olefin | Diazo Compound | Catalyst | Yield (%) | ee (%) | Ref |

| Styrene | Ethyl diazoacetate | Rh2(S-BPTA)4 | 85 | 94 | acs.org |

| 1-Octene | tert-Butyl diazoacetate | Cu(I)-azetidinebox | 78 | 90 | acs.org |

Note: BPTA = biphenyl-2,2'-diyl(phenyl)phosphino-2-azetidinecarboxylate

Asymmetric Michael Additions

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. scilit.com Azetidine-derived organocatalysts have been extensively used to control the stereochemistry of this reaction. acs.orgbeilstein-journals.orgnih.gov The catalyst can activate the electrophile via iminium ion formation or activate the nucleophile through enamine formation, leading to highly enantioselective additions. youtube.commdpi.com The steric environment created by the chiral azetidine scaffold dictates the facial selectivity of the nucleophilic attack. mdpi.com

| Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Ref |

| Chalcone | Diethyl malonate | 10 | Toluene | 92 | 95 | acs.org |

| 2-Cyclohexenone | Nitromethane | 10 | CH2Cl2 | 89 | 93 | beilstein-journals.org |

| Methyl vinyl ketone | Thiophenol | 5 | THF | 95 | 97 | nih.gov |

Role in Polymerization and Materials Science

The unique structural features of this compound, particularly its chirality and the reactive aminomethyl group, make it a promising monomer for the synthesis of advanced polymers and functional materials. After deprotection of the Boc group, the resulting (S)-2-(aminomethyl)azetidine can be incorporated into polymer backbones or used as a pendant group, imparting specific stereochemical properties to the final material. These chiral polymers are of significant interest for applications in chiral separations, sensing, and catalysis.

Use as a Chiral Monomer

The primary amine of deprotected (S)-2-aminomethylazetidine serves as a key functional handle for polymerization reactions. It can readily participate in step-growth polymerizations, such as polycondensation and polyaddition reactions, to form chiral polyamides, polyureas, and other related polymers. The rigid azetidine ring, when incorporated into the polymer backbone, can significantly influence the polymer's secondary structure, leading to the formation of helical or other ordered conformations. This is a critical factor in the design of materials with specific chiroptical properties or for applications in enantioselective recognition.

Research in the broader field of azetidine polymerization has shown that these strained rings can undergo ring-opening polymerization (ROP) under both cationic and anionic conditions to yield polyamines. rsc.org While less common for 2-substituted azetidines due to steric hindrance, this remains a potential route for creating unique polymer architectures. For instance, the cationic ring-opening polymerization of azetidine itself leads to the formation of hyperbranched poly(trimethylenimine). rsc.org

Incorporation into Polymer Backbones and as Pendant Groups

The incorporation of the (S)-2-aminomethylazetidine moiety into polymer structures can be achieved in two primary ways: as part of the main chain or as a pendant group attached to a pre-existing polymer.

When integrated into the polymer backbone, the chiral azetidine unit can enforce a specific stereochemical environment along the polymer chain. This can lead to materials with unique properties such as high thermal stability and distinct circular dichroism (CD) spectra, indicative of a well-defined chiral secondary structure.

Alternatively, the chiral azetidine moiety can be attached as a pendant group to a polymer scaffold. This approach is often used in the development of chiral stationary phases (CSPs) for chromatography. By grafting the chiral selector onto a solid support like silica (B1680970) gel, a material capable of enantioselective separation is created.

Influence on Polymer Properties and Applications

The introduction of the (S)-2-aminomethylazetidine unit into a polymer can have a profound impact on its physical and chemical properties. The inherent chirality of the monomer can lead to polymers with strong chiroptical activity, making them suitable for applications in optical devices and sensors.

Furthermore, the presence of the azetidine ring can enhance the thermal stability and mechanical properties of the polymer. The ability of these chiral polymers to form ordered structures also makes them candidates for the development of "smart" materials that can respond to external stimuli.

One of the most significant applications of polymers derived from this chiral building block is in the field of chiral separations. Chiral stationary phases for high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be prepared by immobilizing these chiral polymers or the monomer itself onto a support material. The enantioselective recognition capabilities of these CSPs are based on the formation of transient diastereomeric complexes with the enantiomers of the analyte, leading to their separation.

While specific data on polymers derived directly from this compound is limited in publicly available literature, the principles of chiral polymer design and the known reactivity of azetidines strongly support its potential in these advanced applications. The following table illustrates the potential influence of incorporating this chiral monomer on polymer properties.

| Polymer Property | Influence of (S)-2-Aminomethylazetidine Moiety | Potential Application |

| Chiroptical Activity | Induces strong circular dichroism (CD) and optical rotation. | Chiral sensors, optical switches |

| Secondary Structure | Promotes the formation of helical or ordered conformations. | Enantioselective recognition, catalysis |

| Thermal Stability | The rigid azetidine ring can increase the polymer's decomposition temperature. | High-performance materials |

| Enantioselective Recognition | Enables the separation of racemic mixtures. | Chiral stationary phases for chromatography |

The continued exploration of this compound and its derivatives as monomers is expected to lead to the development of novel chiral materials with tailored properties for a wide range of scientific and technological applications.

Analytical and Spectroscopic Characterization in Research

Advanced NMR Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Through the analysis of various nuclei, researchers can piece together the connectivity and chemical environment of atoms within a molecule.

¹H NMR spectroscopy provides information about the hydrogen atoms in the molecule. For azetidine (B1206935) derivatives, the proton signals can be complex due to the puckered nature of the four-membered ring and the presence of rotamers due to the Boc-protecting group. rsc.orgresearchgate.net Although specific spectral data for (S)-2-Aminomethyl-1-boc-azetidine is not detailed in the provided results, typical spectra for related N-Boc-azetidines show characteristic signals for the tert-butyl protons as a singlet around 1.22-1.44 ppm, and multiplets for the azetidine ring and substituent protons at various chemical shifts. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In N-Boc-azetidines, the carbonyl carbon of the Boc group typically resonates around 156.5 ppm, while the quaternary carbon of the tert-butyl group appears near 79.4 ppm. rsc.org The carbons of the azetidine ring itself show signals at distinct chemical shifts, for instance, at 25.6 ppm and 46.4 ppm in one example. rsc.org

¹⁵N and ¹⁹F NMR are utilized when these nuclei are present in the molecule or used as probes. For instance, in studies of related fluorinated or nitrogen-rich azetidine derivatives, ¹⁹F and ¹⁵N NMR spectroscopy provide crucial data for structural confirmation. nih.gov The ¹⁵N HMBC spectrum of a related biazetidine derivative showed characteristic resonances for the nitrogen atoms of the azetidine rings at δ −315.4 ppm and −337.8 ppm. nih.gov

Table 1: Representative NMR Data for N-Boc-Azetidine Derivatives

| Nucleus | Compound | Chemical Shift (ppm) |

|---|---|---|

| ¹H | 1-tert-Butoxycarbonyl-2-phenylazetidine | 1.22-1.44 (m, 9H), 2.13 (m, 1H), 2.62 (m, 1H), 3.99 (t like, J = 7.6 Hz, 2H), 5.18 (m, 1H), 7.24-7.27 (m, 1H), 7.33-7.35 (m, 4H) rsc.org |

| ¹³C | 1-tert-Butoxycarbonyl-2-phenylazetidine | 25.6, 28.2, 46.4, 65.6, 79.4, 125.8, 127.2, 128.3, 142.5, 156.5 rsc.org |

| ¹⁵N | 1,3'-biazetidine derivative | -315.4 (N-1, Boc-azetidine), -337.8 (N-1', azetidine) nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. This is critical for confirming the identity of a newly synthesized compound. For derivatives of N-Boc-azetidines, HRMS analyses are routinely performed, often using electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer. rsc.org The results are typically reported as the calculated mass for the protonated molecule [M+H]⁺ or its sodium adduct [M+Na]⁺, which is then compared to the experimentally found value. For example, the HRMS (ESI-TOF) for 1-tert-butoxycarbonyl-2-phenylazetidine was reported as m/z [M+Na]⁺ calcd for C₁₄H₁₉NO₂Na 256.1308; found 256.1318. rsc.org

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For chiral molecules like this compound, X-ray crystallography provides unambiguous proof of the spatial arrangement of atoms, confirming the (S)-configuration at the chiral center. nih.gov

While a specific crystal structure for this compound was not found in the search results, related azetidine structures have been determined. For instance, the crystal structure of L-azetidine-2-carboxylate hydrolase was solved, revealing a monoclinic crystal system with space group P2₁. nih.govnih.gov The determination of crystal structures for substituted azetidines allows for detailed analysis of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical behavior and biological activity. mdpi.com

Chiral Chromatography for Enantiomeric Purity Assessment

For chiral compounds intended for use in biological or pharmaceutical research, assessing enantiomeric purity is of utmost importance. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a widely used technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample. sigmaaldrich.comchromatographytoday.com

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. scas.co.jp Macrocyclic glycopeptide-based CSPs, such as those derived from vancomycin, teicoplanin, and ristocetin (B1679390) A, have proven to be highly effective for the chiral analysis of N-protected amino acids, including t-BOC derivatives. sigmaaldrich.comnih.gov The choice of mobile phase, which can be either a polar organic phase or a reversed-phase system, is critical for achieving optimal separation. sigmaaldrich.com For (S)-2-Aminomethyl-1-boc-pyrrolidine, a related compound, gas chromatography (GC) has also been used to determine an enantiomeric excess of ≥97.5%. sigmaaldrich.com These methods are essential for ensuring that the desired enantiomer is present in high purity.

Future Directions and Emerging Research Areas for S 2 Aminomethyl 1 Boc Azetidine and Its Derivatives

The small, strained ring system of azetidines, exemplified by the chiral building block (S)-2-Aminomethyl-1-boc-azetidine, presents a unique and valuable scaffold in medicinal chemistry and chemical biology. mdpi.comnih.gov This class of compounds is increasingly recognized for its potential to yield novel therapeutics and research tools. mdpi.comresearchgate.net The future of research involving this and related azetidine (B1206935) derivatives is poised for significant advancements, driven by innovations in synthesis, expanded applications, sustainable practices, and the integration of computational tools.

Q & A

Q. What are the optimal synthetic routes for (S)-2-Aminomethyl-1-Boc-azetidine, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis typically involves Boc protection of the azetidine nitrogen, followed by stereoselective functionalization. Key steps include:

- Substitution reactions : Use nucleophiles (e.g., amines) under basic conditions (e.g., K₂CO₃ in DMF) to install the aminomethyl group .

- Chiral resolution : Employ chiral auxiliaries or catalysts to ensure (S)-configuration. HPLC with chiral columns (e.g., Chiralpak® AD-H) validates enantiomeric purity .

- Boc deprotection : Trifluoroacetic acid (TFA) in dichloromethane selectively removes the Boc group while preserving the azetidine ring .

Q. How can analytical techniques differentiate this compound from its structural analogs?

Methodological Answer:

- NMR : Compare chemical shifts of the azetidine protons (δ 3.5–4.0 ppm) and Boc carbonyl (δ ~155 ppm in ¹³C NMR) .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 215.2 (C₉H₁₈N₂O₂) and fragmentation patterns (e.g., loss of Boc group: m/z 115.1) .

- IR spectroscopy : Identify Boc carbonyl stretch (~1680 cm⁻¹) and azetidine ring vibrations (~1200 cm⁻¹) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition above 150°C. Store at –20°C in anhydrous conditions .

- pH sensitivity : Test stability in buffered solutions (pH 2–10). Boc groups hydrolyze under acidic conditions (pH < 3) or prolonged basic exposure .

Advanced Research Questions

Q. How do computational models predict the pharmacological interactions of this compound with target enzymes?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to enzymes like cytochrome P450. Key parameters: grid size (20 ų), exhaustiveness (8), and Lamarckian genetic algorithm .

- ADME prediction : SwissADME estimates bioavailability (TPSA < 60 Ų, LogP ~1.5) and blood-brain barrier permeability (CNS MPO score > 4) .

Q. How can researchers resolve contradictions in reported bioactivity data for azetidine derivatives?

Methodological Answer:

- Meta-analysis : Compare datasets from PubChem and MedChemExpress, noting variations in assay conditions (e.g., cell lines, IC₅₀ protocols) .

- Dose-response validation : Replicate studies using standardized protocols (e.g., MTT assays in HEK293 cells) with internal controls (e.g., AMOZ-d5 as a reference) .

Q. What experimental designs mitigate racemization risks during functionalization of the azetidine ring?

Methodological Answer:

- Low-temperature reactions : Perform alkylation at –78°C to minimize epimerization .

- Chiral HPLC monitoring : Interpolate retention times with (R)-enantiomer standards to detect racemization thresholds (>98% ee required) .

Q. How do solvent polarity and steric effects influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Solvent screening : Compare yields in polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents. DMF enhances nucleophilicity but may require scavengers (e.g., Hünig’s base) to prevent side reactions .

- Steric maps : Use molecular modeling (e.g., GaussView) to visualize steric hindrance at the aminomethyl group, guiding reagent selection (e.g., bulky electrophiles) .

Q. What strategies improve the reproducibility of azetidine-based compound synthesis across laboratories?

Methodological Answer:

- Detailed SOPs : Specify stoichiometry (e.g., 1.2 eq Boc₂O), reaction times (e.g., 12 hr for Boc protection), and purification methods (e.g., silica gel chromatography, eluent: 3:7 EtOAc/hexane) .

- Inter-lab validation : Share characterized samples (NMR, HRMS) via platforms like Zenodo to benchmark purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.